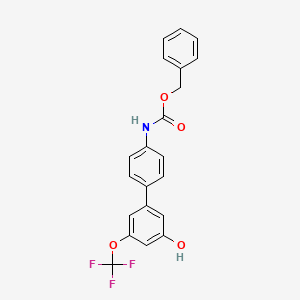
5-(3-Cyanophenyl)-(2,4)-dihydroxypyrimidine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Cyanophenyl)-(2,4)-dihydroxypyrimidine, 95% (5-3CP-2,4-DHP) is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the pyrimidine ring system, which is a heterocyclic aromatic organic compound. 5-3CP-2,4-DHP is a white to off-white crystalline powder, and is soluble in water. It has a melting point of approximately 103°C and a boiling point of approximately 188°C.
Wissenschaftliche Forschungsanwendungen
5-3CP-2,4-DHP has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including pyrimidine derivatives, quinolines, and pyridines. It has also been used in the synthesis of drugs, such as anti-inflammatory agents, antifungal agents, and antiviral agents. Additionally, 5-3CP-2,4-DHP has been used in the synthesis of fluorescent dyes and in the preparation of polymers.
Wirkmechanismus
5-3CP-2,4-DHP acts as an electrophilic reagent and is used in the synthesis of various compounds. It reacts with nucleophiles, such as hydrazines, amines, and amides, to form pyrimidine derivatives. It also reacts with aldehydes and ketones to form quinolines and pyridines.
Biochemical and Physiological Effects
5-3CP-2,4-DHP has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some antimicrobial activity, and has been used in the synthesis of drugs with anti-inflammatory and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
5-3CP-2,4-DHP has several advantages for use in laboratory experiments. It is a stable compound, with a melting point of 103°C and a boiling point of 188°C. It is also soluble in water and has a high purity of 95%. However, it is a relatively expensive compound, and its reactions can be difficult to control.
Zukünftige Richtungen
For the use of 5-3CP-2,4-DHP include further research into its biochemical and physiological effects, as well as its potential applications in drug synthesis. Additionally, further research could be conducted into the development of more efficient and cost-effective methods for its synthesis. Finally, 5-3CP-2,4-DHP could be used as a starting material for the synthesis of other compounds, such as heterocyclic aromatic compounds and polymers.
Synthesemethoden
5-3CP-2,4-DHP can be synthesized by reacting 3-cyanophenyl hydrazine with 2,4-dihydroxy-5-nitropyrimidine in an acid medium. The reaction is conducted at temperatures between 0-50°C and can be monitored spectrophotometrically. The reaction yields a 95% pure product.
Eigenschaften
IUPAC Name |
3-(2,4-dioxo-1H-pyrimidin-5-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2/c12-5-7-2-1-3-8(4-7)9-6-13-11(16)14-10(9)15/h1-4,6H,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJCIPOFSMPPGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CNC(=O)NC2=O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385090.png)
![5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6385098.png)



![5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385122.png)
![5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6385126.png)
![5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385133.png)





